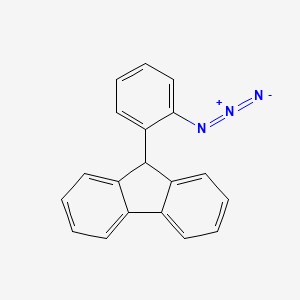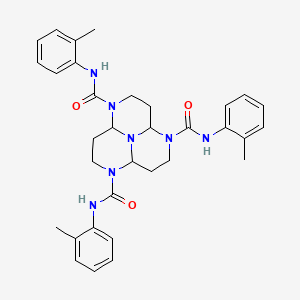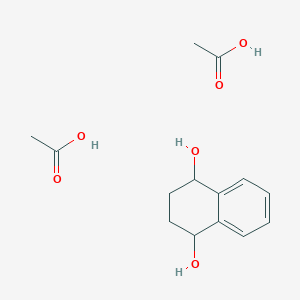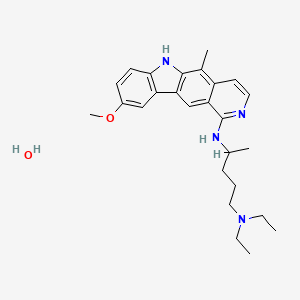
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate is a complex organic compound belonging to the class of pyridocarbazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole derivatives typically involves the cyclization of substituted indolin-3-ones. One common method includes the acid-catalyzed cyclization of 5-bromo- and 5-amino-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}-indolin-3-ones . This reaction is often carried out under oxidative conditions to facilitate ring closure, leading to the formation of the pyridocarbazole core structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6H-Pyrido(4,3-b)carbazole derivatives undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles .
科学的研究の応用
Medicinal Chemistry: These compounds show promise as antitumor agents due to their ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for their role in modulating biological pathways and cellular processes.
作用機序
The mechanism of action of 6H-Pyrido(4,3-b)carbazole derivatives involves their interaction with molecular targets such as DNA and enzymes. These compounds can intercalate into DNA, disrupting its structure and function. Additionally, they inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death .
類似化合物との比較
Similar Compounds
Ellipticine: A well-known pyridocarbazole with potent antitumor activity.
9-Methoxyellipticine: Another derivative with similar structural features and biological activity.
Uniqueness
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy in certain applications .
特性
CAS番号 |
74861-78-2 |
|---|---|
分子式 |
C26H36N4O2 |
分子量 |
436.6 g/mol |
IUPAC名 |
1-N,1-N-diethyl-4-N-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)pentane-1,4-diamine;hydrate |
InChI |
InChI=1S/C26H34N4O.H2O/c1-6-30(7-2)14-8-9-17(3)28-26-23-16-22-21-15-19(31-5)10-11-24(21)29-25(22)18(4)20(23)12-13-27-26;/h10-13,15-17,29H,6-9,14H2,1-5H3,(H,27,28);1H2 |
InChIキー |
FDROEDMWRTWEQU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


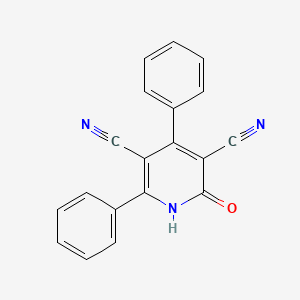
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

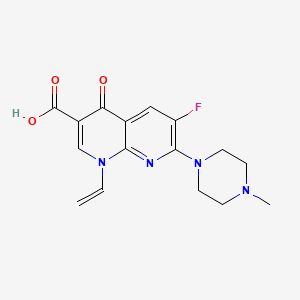
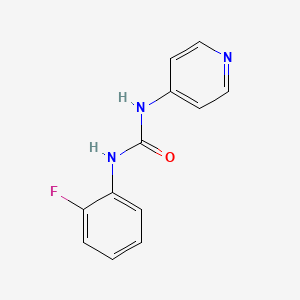
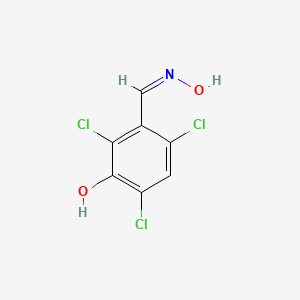
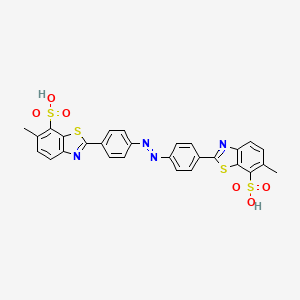
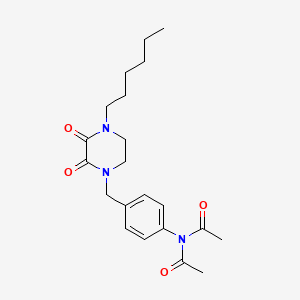
![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
